molecular formula C18H16N4O4 B352423 (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide CAS No. 327026-42-6

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

Cat. No. B352423
CAS RN: 327026-42-6
M. Wt: 352.3g/mol
InChI Key: FGDLOSHVQINREN-UHFFFAOYSA-N
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Description

(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide, also known as CTK7A, is a chemical compound that belongs to the class of hydrazones. It has gained significant attention in recent years due to its potential use in various scientific research applications.

Scientific Research Applications

Synthesis and Characterization of Coordination Complexes

A study focused on synthesizing and characterizing coordination complexes of metals such as Co(II), Ni(II), Cu(II), and Zn(II) using novel Schiff base ligands, including derivatives similar to (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide. These complexes were thoroughly investigated using spectroscopic and analytical techniques. The synthesized compounds demonstrated notable antimicrobial activities, with the copper(II) complex showing the highest effectiveness. Additionally, these complexes exhibited potent antioxidant activity, with copper(II) complexes being particularly effective (Yadav, Sharma & Devi, 2021).

Study of Configurational Dynamics

In another study, a derivative from 2-pyridinecarboxaldehyde, sharing structural similarities with (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide, exhibited E/Z isomerization when exposed to ultraviolet radiation. This configurational dynamics was monitored using NMR, and the compound's structure was confirmed through various spectroscopic techniques. Understanding these dynamics is vital for their potential application in molecular machines and electronic devices (Gordillo et al., 2016).

Antimicrobial and Antitumor Activities

Various studies have synthesized and assessed the biological activities of compounds structurally related to (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide. These compounds demonstrated significant cytotoxic properties against various cancer cell lines, suggesting potential as anticancer agents. Furthermore, the ability of these compounds to induce apoptosis and their efficacy as antimicrobial agents against a variety of pathogens highlights their broad spectrum of potential therapeutic applications (Asegbeloyin et al., 2014), (Katiyar et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)imino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11,24H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLOSHVQINREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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